

Bromoacetamido-PEG5-DOTA molecular weight and formula.

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Compound of Interest

Compound Name: Bromoacetamido-PEG5-DOTA

Cat. No.: B1192354

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In-Depth Technical Guide to Bromoacetamido-PEG5-DOTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Bromoacetamido-PEG5-DOTA**, a bifunctional linker widely utilized in the development of targeted therapeutics and diagnostic agents. This document details its molecular characteristics and presents a generalized experimental workflow for its application in bioconjugation.

Core Molecular Data

Bromoacetamido-PEG5-DOTA is a chemical entity that incorporates three key functional components: a bromoacetamide group for covalent conjugation to thiol-containing molecules, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a DOTA chelator for stable coordination of radiometals.^[1] The precise molecular characteristics are summarized below.

Property	Value	Reference
Molecular Weight	787.7 g/mol	[2] [3] [4] [5] [6]
Molecular Formula	C ₃₀ H ₅₅ BrN ₆ O ₁₃	[2] [3] [4] [5] [6] [7] [8]
CAS Number	2353410-19-0	[2] [3] [4]

Experimental Protocols: A Generalized Approach to Bioconjugation

The bromoacetamide moiety of **Bromoacetamido-PEG5-DOTA** readily reacts with sulfhydryl (thiol) groups on biomolecules, such as those on cysteine residues of antibodies or peptides, to form a stable thioether bond.[\[1\]](#) What follows is a generalized protocol for the conjugation of this linker to a monoclonal antibody (mAb).

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
- **Bromoacetamido-PEG5-DOTA**
- Reducing agent (e.g., dithiothreitol, DTT)
- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography)
- Anhydrous dimethyl sulfoxide (DMSO)

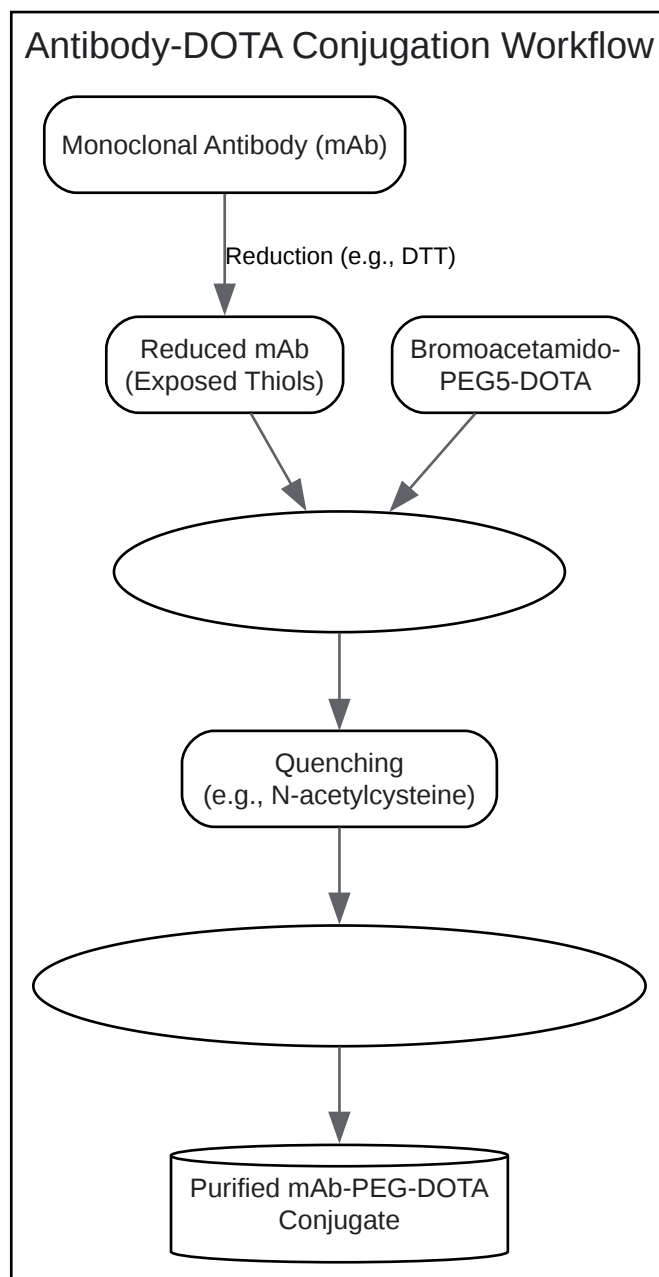
Methodology:

- Antibody Reduction (Thiol Generation):
 - If the antibody does not have accessible free thiols, controlled reduction of interchain disulfide bonds is necessary.

- Incubate the mAb with a 10- to 20-fold molar excess of DTT for 30 minutes at 37°C to expose cysteine residues.
- Remove the excess DTT using a desalting column.
- Conjugation Reaction:
 - Dissolve **Bromoacetamido-PEG5-DOTA** in anhydrous DMSO to prepare a stock solution.
 - Immediately add the linker solution to the reduced, DTT-free mAb solution. A typical molar ratio is 5-10 moles of linker per mole of mAb.
 - Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
- Quenching:
 - To stop the reaction, add a quenching reagent with a free thiol group, such as N-acetylcysteine, to a final concentration of approximately 10 mM.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove unconjugated linker and other small molecules from the antibody-DOTA conjugate using size-exclusion chromatography (SEC).
 - The purified conjugate can then be concentrated to the desired level.
- Radiolabeling (Chelation):
 - The DOTA cage of the purified conjugate is now ready for chelation with a suitable radionuclide (e.g., Gallium-68, Lutetium-177).
 - This step is highly dependent on the chosen radionuclide and requires specialized facilities and protocols.

Conceptual Workflow for Antibody Conjugation

The following diagram illustrates the key steps in the process of conjugating **Bromoacetamido-PEG5-DOTA** to a monoclonal antibody, followed by purification.



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Conceptual workflow for antibody-DOTA conjugation.

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